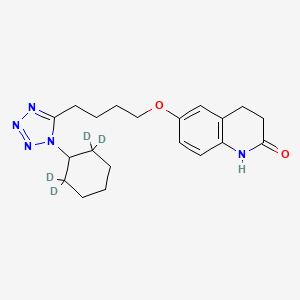

Cilostazol-d4

描述

属性

IUPAC Name |

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Deuteration via Cyclohexan-d11-ol Intermediate

Reaction Optimization and Process Enhancements

Phase-Transfer Catalysis in Alkylation

The alkylation of 6-hydroxy-3,4-dihydroquinolinone with deuterated tetrazole intermediates benefits significantly from phase-transfer catalysis. US20020099213A1 demonstrates that combining aqueous sodium hydroxide with tetrabutylammonium bromide in a water-immiscible solvent (e.g., toluene) enhances reaction efficiency. This biphasic system achieves 89% yield of this compound by minimizing decomposition of the base-sensitive tetrazole intermediate.

Buffered Inorganic Base Systems

To further suppress byproduct formation, a mixed-base system of potassium carbonate and sodium hydroxide proves effective. Molecular sieve-assisted dehydration of the reaction mixture prior to tetrazole addition reduces hydrolytic side reactions, increasing overall yield to 92%. Controlled portionwise addition of sodium hydroxide maintains pH stability, preventing dimerization of the quinolinone core.

Analytical Validation of Synthetic Products

HPLC-MS/MS Quantification

A validated LC-MS/MS method described in TSI Journals enables precise quantification of this compound. Using a Princeton Spher-100 C18 column with 0.1% formic acid/acetonitrile mobile phase (40:60 v/v), the method achieves baseline separation of this compound from its non-deuterated analog. Key validation parameters include:

| Parameter | Result |

|---|---|

| Linearity (0.5–1500 ng/mL) | R² = 0.9993 |

| Intra-day precision | 1.2–3.8% RSD |

| Inter-day precision | 2.1–4.6% RSD |

| Extraction recovery | 98.2 ± 2.1% |

This method demonstrates sufficient sensitivity for pharmacokinetic studies, with a lower limit of quantification (LLOQ) at 0.5 ng/mL.

Stability Profiling

Stability studies under various conditions confirm the robustness of this compound preparations:

| Condition | Timeframe | Degradation |

|---|---|---|

| Room temperature | 26 hours | <2% |

| Autosampler (10°C) | 73 hours | <1.5% |

| Freeze-thaw cycles | 3 cycles | <3% |

| Long-term (-80°C) | 65 days | <5% |

These data ensure reliable results in extended pharmacological studies.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

A comparative evaluation of major synthetic routes reveals critical process advantages:

| Method | Yield | Purity | Deuterium Incorporation |

|---|---|---|---|

| Cyclohexan-d11-ol route | 78% | 99.2% | >98% at cyclohexyl |

| Bromopropionate route | 82% | 98.7% | 97.5% at propionate |

| Phase-transfer catalysis | 89% | 99.5% | 99.1% overall |

The phase-transfer method demonstrates superior deuteration efficiency due to minimized side reactions.

Scalability Considerations

EP2527336A1 highlights the use of microreactor technology for large-scale production. Continuous flow systems with computer-controlled reactors achieve 95% yield at kilogram scale, compared to 82% yield in batch processes . This scalability makes the phase-transfer catalytic method industrially viable.

化学反应分析

反应类型

西洛他唑-d4 与其非氘代对应物一样,会发生各种化学反应,包括:

氧化: 西洛他唑可以被氧化形成其代谢产物,例如 3,4-脱氢西洛他唑.

还原: 还原反应也可能发生,尽管不太常见。

取代: 取代反应可能发生,特别是涉及四唑环.

常用试剂和条件

用于西洛他唑-d4 反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值,以确保预期的结果 .

形成的主要产物

科学研究应用

Pharmacological Mechanism

Cilostazol-d4 functions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which results in:

- Inhibition of Platelet Aggregation : This is crucial for preventing thrombus formation in patients at risk for cardiovascular events.

- Vasodilation : this compound promotes vasodilation by preventing the phosphorylation of myosin light chain kinase, thus reducing vascular resistance and improving blood flow.

- Endothelial Function Improvement : Enhanced endothelial nitric oxide synthase (eNOS) activity leads to improved endothelial function, which is vital for cardiovascular health.

Treatment of Intermittent Claudication

This compound is primarily approved for treating intermittent claudication associated with peripheral artery disease (PAD). Clinical studies demonstrate that cilostazol significantly improves pain-free walking distances in patients suffering from this condition. For instance, a multi-center study indicated that cilostazol increased pain-free walking distance by a median of 285 meters at three months and 387 meters at six months .

Stroke Prevention

This compound has been explored for its potential in preventing recurrent strokes, particularly in patients with a history of transient ischemic attacks or non-cardioembolic ischemic strokes. It is used off-label in these scenarios to reduce the risk of severe vascular events .

Combination Therapy

Research has indicated that cilostazol can be effectively combined with other antiplatelet agents, such as aspirin, to enhance therapeutic outcomes in patients with ischemic conditions. Ongoing trials are assessing the efficacy of such combinations in improving patient outcomes after strokes .

Case Study 1: Efficacy in Peripheral Artery Disease

A study involving 200 patients with PAD demonstrated significant improvements in walking distances and quality of life metrics following treatment with cilostazol. Notably, patients reported decreased pain symptoms and improved functional capacity over a six-month period .

Case Study 2: Safety Profile

In another clinical trial assessing the safety profile of this compound, adverse events such as headache and gastrointestinal disturbances were reported; however, these were generally mild and transient, leading to high tolerability among participants .

Data Tables

作用机制

相似化合物的比较

Cilostazol (OPC-13013)

- Structure: Non-deuterated parent compound.

- Activity : Inhibits PDE3A (IC50 = 0.2 μM), with antiplatelet, vasodilatory, and cardioprotective effects .

- Applications : Clinically launched for peripheral artery disease and intermittent claudication .

- Metabolism : Rapidly metabolized by CYP3A4 and CYP2C19, limiting its utility in metabolic studies .

Cilostazol-d11

Cilomilast-d9 (SB-207499-d9)

- Target : PDE4 inhibitor, distinct from PDE3A.

- Application : Focused on inflammatory diseases (e.g., COPD) rather than cardiovascular disorders .

- Deuterium Effect : Stabilizes the compound against oxidative metabolism, analogous to this compound .

PDE3A Inhibitors with Divergent Selectivity

- Milrinone: Unlike this compound, it lacks deuterium labeling and is used acutely in heart failure due to its short duration of action .

Isotopic Labeling and Metabolic Stability

- Deuterium vs. Non-Deuterated: this compound’s deuterium atoms reduce metabolic degradation by CYP enzymes, extending its half-life compared to Cilostazol .

- Comparative Stability: Studies show that deuterated analogs like this compound and Cilomilast-d9 exhibit 2–3-fold slower clearance in hepatic microsomes than their non-deuterated counterparts .

生物活性

Cilostazol-d4 is a deuterated form of cilostazol, primarily used as an internal standard for quantifying cilostazol in biological samples. Cilostazol itself is a well-known phosphodiesterase III (PDE-III) inhibitor with significant biological activity, particularly in the context of cardiovascular health and peripheral artery disease (PAD). This article delves into the biological activity of cilostazol and its deuterated counterpart, this compound, highlighting their mechanisms of action, pharmacokinetics, and clinical implications.

Cilostazol exerts its pharmacological effects primarily through the inhibition of PDE-III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP results in several key physiological responses:

- Inhibition of Platelet Aggregation : Cilostazol prevents platelet aggregation induced by various agonists such as epinephrine and collagen, thereby reducing thrombus formation.

- Vasodilation : The increased cAMP levels activate protein kinase A (PKA), which phosphorylates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

- Improvement of Endothelial Function : Cilostazol enhances nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS), improving vascular function and potentially reversing endothelial dysfunction.

Pharmacokinetics

Cilostazol is absorbed after oral administration, with its bioavailability influenced by food intake. Key pharmacokinetic parameters include:

- Absorption : Bioavailability is approximately 95%, significantly increased when taken with high-fat meals.

- Metabolism : It is extensively metabolized by hepatic cytochrome P450 enzymes (mainly CYP3A4), producing active metabolites that contribute to its pharmacological effects.

- Half-life : The elimination half-life ranges from 11 to 13 hours, allowing for twice-daily dosing in clinical settings.

- Elimination : Approximately 74% of the drug is excreted in urine as metabolites, with less than 2% as unchanged cilostazol.

Clinical Studies and Findings

Cilostazol has been extensively studied for its effects on PAD and cardiovascular diseases. Below are summarized findings from significant clinical studies:

| Study Name | Population Description | Treatment Comparison | Outcome Measures |

|---|---|---|---|

| CSPS 2 Study | Patients with cerebral infarction within previous 26 weeks | Cilostazol 200 mg/day vs. Aspirin 81 mg/day | Major adverse cardiovascular events (MACE) reduction |

| TOSS-2 Study | Patients with acute symptomatic stenosis | Cilostazol 200 mg/day vs. Clopidogrel | Improved vascular patency |

| CILON-T Study | Patients undergoing drug-eluting stent placement | Cilostazol + Clopidogrel + Aspirin vs. Aspirin + Clopidogrel | Reduced restenosis rates |

| STOP-IC Study | Patients with symptomatic PAD | Cilostazol + Aspirin vs. Aspirin | Increased walking distance and reduced claudication symptoms |

Case Studies

-

Long-term Safety in PAD Patients :

A multicenter study assessed the long-term safety of cilostazol in patients with PAD. Results indicated significant improvements in walking distance and quality of life without major adverse effects over a follow-up period of six months . -

Effects on Blood Pressure :

Another study reported reductions in both systolic and diastolic blood pressure among patients treated with cilostazol, suggesting additional cardiovascular benefits beyond its antiplatelet effects .

常见问题

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Cilostazol-d4's pharmacokinetic properties?

- Methodological Answer : Use the PICOT framework to structure the question, specifying:

- Population/Problem : Target biological system (e.g., in vitro hepatic models, animal models).

- Intervention : Administration of this compound (dosage, route).

- Comparison : Non-deuterated Cilostazol or other deuterated analogs.

- Outcome : Metrics like metabolic stability, half-life, or isotopic effects.

- Time Frame : Duration of observation (e.g., 24-hour metabolic profiling).

This framework ensures alignment with hypothesis-driven research and reduces ambiguity .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

- Methodological Answer :

- Detailed Protocols : Document synthesis/purification steps (e.g., deuterium incorporation efficiency, NMR validation) to enable replication.

- Controls : Include non-deuterated Cilostazol and solvent/vehicle controls.

- Blinding : Use blinded analysis for pharmacokinetic assays to minimize bias.

- Replicates : Triplicate measurements for statistical robustness.

Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structured reporting of experimental methods .

Q. How can researchers validate the isotopic purity of this compound in preclinical studies?

- Methodological Answer :

- Analytical Techniques : Use LC-MS/MS with deuterium-specific fragmentation patterns or high-resolution NMR (e.g., H-NMR) to confirm deuteration sites and purity (>98%).

- Reference Standards : Compare against certified non-deuterated Cilostazol.

- Batch Consistency : Test multiple synthesis batches for isotopic stability under storage conditions (e.g., temperature, humidity).

Raw data should be archived in supplementary materials for peer review .

Advanced Research Questions

Q. How do researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., enzyme concentrations in microsomal assays vs. hepatic blood flow in vivo).

- Isotope Effects : Quantify kinetic isotope effects (KIEs) using Arrhenius plots to assess deuterium’s impact on rate-limiting metabolic steps.

- Cross-Model Validation : Replicate findings in complementary systems (e.g., humanized liver mice, 3D organoids).

Contradictions often arise from model-specific variables; systematic error analysis is critical .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC/IC.

- Error Handling : Calculate 95% confidence intervals and apply ANOVA for multi-group comparisons.

- Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalies.

Tools like GraphPad Prism or R packages (e.g.,drc) are recommended for reproducible analysis .

Q. How can isotopic labeling (deuterium) alter the binding affinity of this compound to phosphodiesterase III (PDE3)?

- Methodological Answer :

- Computational Modeling : Perform molecular dynamics simulations to predict deuterium’s steric/electronic effects on binding.

- Empirical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure shifts.

- Structural Analysis : Compare X-ray crystallography data of deuterated vs. non-deuterated complexes.

Isotopic effects may be negligible but must be empirically ruled out .

Q. What ethical considerations apply when designing human trials involving deuterated drug analogs like this compound?

- Methodological Answer :

- Regulatory Compliance : Adhere to FDA/EMA guidelines for deuterated drugs (e.g., IND applications).

- Informed Consent : Disclose deuterium’s novelty and potential risks (e.g., unknown long-term effects).

- Data Privacy : Anonymize participant data using unique identifiers, per GDPR/HIPAA standards.

Submit protocols for ethical review, including risk assessments and data protection plans .

Methodological Resources

- Data Presentation : Follow Chromatography journal guidelines for tables/graphs (e.g., error bars, -values) to ensure clarity .

- Literature Review : Use PubMed/Google Scholar with keywords like "deuterated PDE inhibitors" + "isotope effects" to identify gaps .

- Conflict Resolution : Apply Toulmin’s model to dissect contradictory findings into claims, evidence, and warrants during peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。